(R)-3-Hydroxypent-4-enoic acid can be sourced from several natural and synthetic pathways. It is classified under the category of α-hydroxy acids, which are known for their diverse biological activities, including potential therapeutic effects in metabolic disorders and skin care applications. The compound's chirality adds to its significance in medicinal chemistry, where enantiomers can exhibit different biological properties.
Several methods exist for synthesizing (R)-3-Hydroxypent-4-enoic acid, including:
The synthesis typically requires specific reaction conditions, including controlled temperatures and the presence of solvents such as tetrahydrofuran or dimethyl sulfoxide. The choice of catalysts and enzymes is crucial for optimizing yield and purity.
The molecular structure of (R)-3-Hydroxypent-4-enoic acid features a hydroxyl group attached to a pentene backbone with a carboxylic acid functional group. Key structural data include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 116.11 g/mol |
IUPAC Name | (3R)-3-hydroxypent-4-enoic acid |
InChI | InChI=1S/C5H8O3/c1-2-4(6)3-5(7)8/h2,4,6H,1,3H2,(H,7,8)/t4-/m0/s1 |
InChI Key | AINRQBNLOBQURT-BYPYZUCNSA-N |
Isomeric SMILES | C=CC@@HO |
These details highlight the compound's stereochemistry and functional groups critical for its chemical behavior and reactivity.
(R)-3-Hydroxypent-4-enoic acid undergoes several important chemical reactions:
The reactions typically involve common reagents such as:
The mechanism by which (R)-3-Hydroxypent-4-enoic acid exerts its effects primarily involves its participation in metabolic pathways as an intermediate or product. For instance, it may act as a substrate for enzymes involved in lipid metabolism or serve as a biomarker for certain metabolic disorders.
In biochemical contexts, its hydroxyl group can participate in hydrogen bonding interactions that influence enzyme-substrate binding affinities, thereby affecting metabolic rates.
(R)-3-Hydroxypent-4-enoic acid is characterized by:
Key chemical properties include:
(R)-3-Hydroxypent-4-enoic acid has several notable applications:
Lewis Acid-Catalyzed Aldol AdditionsModern chemical syntheses leverage chiral induction via metal-mediated reactions. A prominent approach involves Reformatsky-type reactions between α-haloesters and propargyl aldehydes, followed by partial reduction of the alkyne moiety to the cis-alkene. BF₃·Et₂O-catalyzed additions of bis(trimethylsilyl) ketene acetals to α,β-unsaturated carbonyls yield β-hydroxy esters with moderate-to-high diastereoselectivity (dr 4:1–9:1). Subsequent hydrolysis affords the target acid, though dehydration side reactions necessitate careful optimization [1].
Chiral Auxiliary ApproachesThe HYTRA [(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate] auxiliary enables stereoselective aldolization. Doubly deprotonated HYTRA reacts with 2-methylpropanal at cryogenic temperatures (−128°C) to form syn-aldol adducts. Auxiliary cleavage via KOH hydrolysis yields (R)-3-hydroxy-4-methylpentanoic acid—a structural analog of the target compound—with 86–92% enantiomeric excess (ee). The chiral diol byproduct is recoverable (>95% yield), enhancing atom economy [3].
Emerging TechniquesUltrasonication combined with nanocatalysts (e.g., Ag NPs/rGO) accelerates diastereoselective formations of β-hydroxy acid precursors. Microwave-assisted Mannich reactions using ZrOCl₂·8H₂O or Bi(OTf)₃ afford anti-selective β-amino carbonyl intermediates (dr >20:1), which are hydrolyzable to β-hydroxy acids [5].
Table 1: Chemical Methods for (R)-3-Hydroxypent-4-enoic Acid Synthesis
Method | Conditions | Yield (%) | ee or dr | Key Advantage |
---|---|---|---|---|
Reformatsky Reaction | BF₃·Et₂O, CH₂Cl₂, 0°C | 65–78 | dr 7:1 (syn) | Broad substrate scope |
HYTRA Aldol | −128°C, LiN(iPr)₂ | 61–78 | 86–92% ee (R) | Recyclable chiral auxiliary |
Ultrasound/Mannich | ZrOCl₂·8H₂O, solvent-free, 50°C | 85–93 | dr >20:1 (anti) | Rapid kinetics (≤2 h) |
Whole-Cell DeracemizationCandida parapsilosis ATCC 7330 mediates enantioselective oxidation-reduction cascades for deracemizing racemic β-hydroxy esters. Ethyl 2-hydroxy-4-arylbut-3-ynoates undergo kinetic resolution to yield (S)-enantiomers (>99% ee, 81% yield) within 1–4 hours. Although focused on alkynyl analogs, this system is adaptable to alkenyl substrates like pent-4-enoates via analogous enoate reductase activity [2].
Oxidative Kinetic Resolution (OKR)Baeyer-Villiger monooxygenases (BVMOs) and oxidases enable enantioselective oxidation of racemic alcohols. Molecular oxygen serves as the terminal oxidant, generating enantiopure (R)-hydroxy acids from racemates. Co-immobilization of BVMOs with NADPH recyclers (e.g., glucose dehydrogenase) enhances operational efficiency. For example, cyclohexanone monooxygenase (CHMO) resolves racemic δ-hydroxy esters with E-values >200 [6].
Enantioselective Microbial MetabolismPseudomonas putida LPK411 preferentially metabolizes (D)-lupanine over its (L)-enantiomer via lupanine hydroxylase (95% ee retention of (L)-enantiomer). Transcriptional kinetics confirm luh gene induction exclusively by (D)-substrates. This enantioselective degradation is generalizable to β-hydroxy acid resolution, where microbial consortia selectively consume one enantiomer [7].
Table 2: Biocatalytic Systems for Enantiopure β-Hydroxy Acid Production
Biocatalyst | Reaction Type | Substrate | ee (%) | Yield (%) |
---|---|---|---|---|
C. parapsilosis ATCC 7330 | Deracemization | Ethyl 2-hydroxy-4-arylbutynoate | >99 (S) | 81 |
CHMO + NADPH recycler | Oxidative KR | Racemic δ-hydroxy ester | >99 (R) | 48* |
P. putida LPK411 | Enantioselective hydrolysis | Racemic lupanine | 95 (L) | 47† |
*Theoretical max. 50% for classical KR; †Unreacted enantiomer yield.
Economic and Environmental Metrics
Technical Limitations
Hybrid StrategiesChemoenzymatic workflows integrate initial chemical synthesis of racemates with enzymatic resolution. For example, ultrasonically synthesized racemic β-hydroxy acids are deracemized using immobilized BVMOs, combining the scalability of chemical methods with the precision of biocatalysis. This approach reduces processing time by 40% versus standalone biological routes [5] [6].
Table 3: Racemic vs. Enantioselective Process Economics
Parameter | Chemical Resolution | Biocatalytic Deracemization | Hybrid Approach |
---|---|---|---|
Theoretical max. yield | 50% | 100% | 100% |
Typical ee | 90–98% | >99% | >99% |
Solvent intensity | High (5–10 L/kg product) | Low (1–2 L/kg) | Moderate (3–5 L/kg) |
Scale-up feasibility | High | Moderate | High |
CAS No.:
CAS No.:
CAS No.:
CAS No.:
CAS No.: 94087-41-9